molecular formula C21H18N2O B11956287 1,2-Dihydro-2-diphenylmethyl-4(3H)-quinazolinone CAS No. 18964-21-1

1,2-Dihydro-2-diphenylmethyl-4(3H)-quinazolinone

Cat. No.: B11956287
CAS No.: 18964-21-1
M. Wt: 314.4 g/mol
InChI Key: VGFYVSKJJROGRL-UHFFFAOYSA-N
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Description

1,2-Dihydro-2-diphenylmethyl-4(3H)-quinazolinone is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. These compounds have been studied for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-2-diphenylmethyl-4(3H)-quinazolinone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under reflux conditions.

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-2-diphenylmethyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives with different oxidation states.

    Reduction: Reduction of the quinazolinone ring to form dihydroquinazolinones.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce dihydroquinazolinones.

Scientific Research Applications

1,2-Dihydro-2-diphenylmethyl-4(3H)-quinazolinone and its derivatives have been studied for various scientific research applications, including:

    Chemistry: As intermediates in the synthesis of more complex molecules.

    Biology: Investigated for their potential as enzyme inhibitors or receptor modulators.

    Medicine: Explored for their therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Used in the development of new materials or as additives in chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-2-diphenylmethyl-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: The parent compound with a similar core structure.

    Dihydroquinazolinone: Reduced form of quinazolinone.

    Diphenylmethyl derivatives: Compounds with similar diphenylmethyl groups attached to different cores.

Uniqueness

1,2-Dihydro-2-diphenylmethyl-4(3H)-quinazolinone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives. Its diphenylmethyl group can influence its interaction with biological targets and its overall stability.

Properties

CAS No.

18964-21-1

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

2-benzhydryl-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C21H18N2O/c24-21-17-13-7-8-14-18(17)22-20(23-21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20,22H,(H,23,24)

InChI Key

VGFYVSKJJROGRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2NC3=CC=CC=C3C(=O)N2)C4=CC=CC=C4

Origin of Product

United States

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